
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a nitrophenyl group, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and glycine.
Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or nitric acid.
Major Products
Reduction: 3-Amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various alkylated or acylated derivatives.
Oxidation: 3-Amino-3-(4-nitrosophenyl)propanoic acid.
科学研究应用
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(4-Nitrophenyl)propanoic acid
- 4-Nitrophenylalanine
Uniqueness
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C9H11ClN2O4 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
InChI 键 |
WCBNHYIFJFBMKB-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-].Cl |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



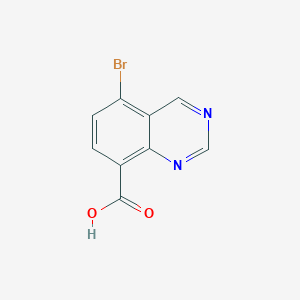

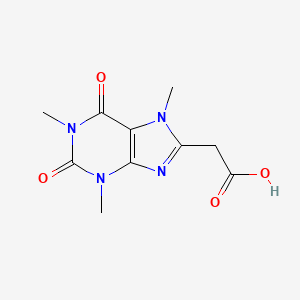
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
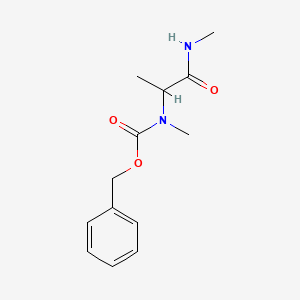

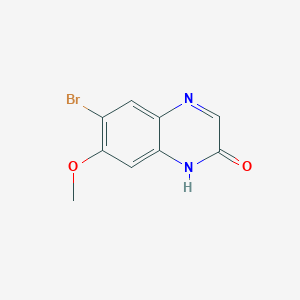
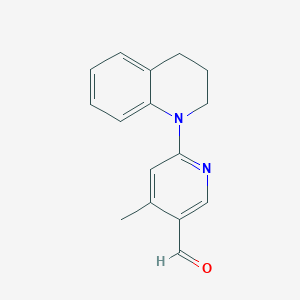
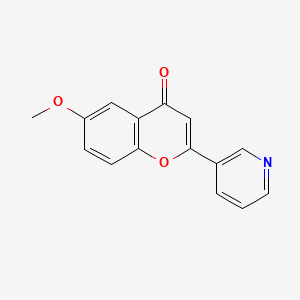
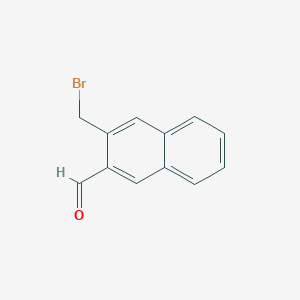
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
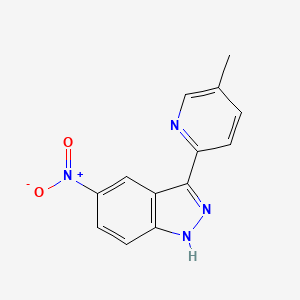
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
